Influenza Matrix Protein (61-72)
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Overview
Description
Influenza Matrix Protein (61-72) is a peptide fragment derived from the matrix protein of influenza viruses, specifically corresponding to amino acids 61-72. This peptide is known for its ability to induce a CD4+ T-cell response, making it a significant target in immunological studies and vaccine development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Influenza Matrix Protein (61-72) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains using TFA.
Cleavage: of the peptide from the resin.
Industrial Production Methods: Industrial production of Influenza Matrix Protein (61-72) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Influenza Matrix Protein (61-72) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Formation of disulfide bonds if cysteine residues are present.
Reduction: Breaking of disulfide bonds.
Substitution: Amino acid substitution during mutagenesis studies.
Common Reagents and Conditions:
Coupling Reagents: HBTU, DIC.
Deprotection Reagents: TFA.
Oxidizing Agents: DMSO for disulfide bond formation.
Reducing Agents: DTT for disulfide bond reduction.
Major Products: The primary product is the peptide itself, Influenza Matrix Protein (61-72). Depending on the reactions, modified peptides with different amino acid sequences or disulfide bonds may also be formed .
Scientific Research Applications
Influenza Matrix Protein (61-72) has several applications in scientific research:
Immunology: Used to study CD4+ T-cell responses and develop vaccines.
Virology: Helps in understanding the structure and function of influenza virus matrix proteins.
Drug Development: Serves as a target for antiviral drugs.
Structural Biology: Used in studies involving cryo-electron microscopy to determine protein structures
Mechanism of Action
The mechanism of action of Influenza Matrix Protein (61-72) involves its role as an epitope that induces a CD4+ T-cell response. This response is crucial for the immune system to recognize and combat influenza virus infections. The peptide interacts with major histocompatibility complex (MHC) class II molecules on antigen-presenting cells, leading to the activation of CD4+ T-cells .
Comparison with Similar Compounds
Matrix Protein 1 (M1): Another matrix protein from influenza viruses, involved in virus assembly and budding.
Matrix Protein 2 (M2): A proton channel protein that plays a role in virus uncoating and assembly.
Uniqueness: Influenza Matrix Protein (61-72) is unique due to its specific amino acid sequence and its ability to induce a robust CD4+ T-cell response. This makes it a valuable tool in immunological research and vaccine development .
Properties
Molecular Formula |
C63H97N15O18 |
---|---|
Molecular Weight |
1352.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H97N15O18/c1-32(2)27-41(71-59(92)50(35(7)80)76-55(88)43(29-38-19-13-10-14-20-38)72-58(91)48(33(3)4)74-54(87)42(68-46(82)30-64)28-37-17-11-9-12-18-37)53(86)77-51(36(8)81)60(93)75-49(34(5)6)61(94)78-26-16-22-45(78)57(90)73-44(31-79)56(89)69-39(23-24-47(83)84)52(85)70-40(62(95)96)21-15-25-67-63(65)66/h9-14,17-20,32-36,39-45,48-51,79-81H,15-16,21-31,64H2,1-8H3,(H,68,82)(H,69,89)(H,70,85)(H,71,92)(H,72,91)(H,73,90)(H,74,87)(H,75,93)(H,76,88)(H,77,86)(H,83,84)(H,95,96)(H4,65,66,67)/t35-,36-,39+,40+,41+,42+,43+,44+,45+,48+,49+,50+,51+/m1/s1 |
InChI Key |
GIVVBUTWDBWZQY-JKAUZBFUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN |
Origin of Product |
United States |
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